

Application Note and Protocol: Analytical Method for Detecting Barnidipine Synthesis Impurities

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Compound of Interest

Compound Name: *barnidipine hydrochloride*

CAS No.: 104757-55-3

Cat. No.: B1165661

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Barnidipine hydrochloride is a dihydropyridine calcium channel blocker used in the management of hypertension.[1][2][3] The control of impurities in the final drug substance is a critical aspect of pharmaceutical development and manufacturing to ensure its quality, safety, and efficacy.[2] This document provides a detailed analytical method for the identification and quantification of process-related impurities of **barnidipine hydrochloride** using High-Performance Liquid Chromatography (HPLC).

During the synthesis of **barnidipine hydrochloride**, several related substances can be formed as impurities.[4] Proactive identification and characterization of these impurities are crucial for ensuring the quality of the final drug product.[4] Four key process-related impurities have been identified and are detailed in the table below.[1][4]

Data Presentation: Barnidipine Synthesis Impurities

A comprehensive study has led to the identification and characterization of four major impurities in the **barnidipine hydrochloride** bulk drug substance.[1][2] These impurities have been synthesized and characterized using spectral data such as Mass Spectrometry (MS), ¹H-NMR, and ¹³C-NMR.[1][3][5][6] The details of these impurities are summarized in the table below.

Impurity Name	Description	Molecular Formula	Molecular Weight (g/mol)	Relative Retention Time (RRT) vs. Barnidipine
Impurity A	Diastereoisomer: (3'S,4R)-1-benzyl-3-pyrrolidinyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate	C ₂₇ H ₂₉ N ₃ O ₆	491.54	Not specified, but has a different HPLC retention time
Impurity B	Oxidation Product: 3-(R)-1-benzylpyrrolidin-3-yl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate	C ₂₇ H ₂₇ N ₃ O ₆	489.52	1.68[1][2]
Impurity C	Transesterification Product: (S)-3-ethyl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate	C ₁₈ H ₂₀ N ₂ O ₆	360.36	3.14[1][2]
Impurity D	Analogue from starting material: (3'S,4S)-1-benzyl-3-pyrrolidinyl ethyl	C ₂₈ H ₃₁ N ₃ O ₆	505.56	1.84[1][2]

1,4-dihydro-2,6-
dimethyl-4-(3-
nitrophenyl)-3,5-
pyridinedicarbox-
ylate

Experimental Protocols

The following High-Performance Liquid Chromatography (HPLC) method is recommended for the impurity profiling of **Barnidipine Hydrochloride**.^[4]

1. Instrumentation and Chromatographic Conditions:

- System: A standard HPLC system equipped with a UV detector.^[4]
- Column: Agilent ZORBAX Eclipse XDB-C18 (150 mm × 4.6 mm, 5 μm) or a similar C18 column.^{[1][2][3][4][5][6]}
- Mobile Phase: Methanol:Water (80:20 v/v).^[4]
- Flow Rate: 1.0 mL/min.^[4]
- Column Temperature: Ambient.^[4]
- Detection Wavelength: 237 nm.^{[4][7]}
- Injection Volume: 20 μL.^[4]

2. Preparation of Solutions:

- Standard Solution Preparation: Accurately weigh 10 mg of **Barnidipine Hydrochloride** reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 100 μg/mL.^[8]
- Sample Preparation: Accurately weigh and transfer 10 mg of the **Barnidipine Hydrochloride** sample into a 100 mL volumetric flask.^[4] Dissolve in 50 mL of methanol and make up the volume with the same solvent to obtain a concentration of 100 μg/mL.^[4]

Further dilute with the mobile phase to a suitable concentration for analysis (e.g., 9 µg/mL).
[4]

- Filtration: Filter the final solution through a 0.45 µm membrane filter before injection.[4][8]

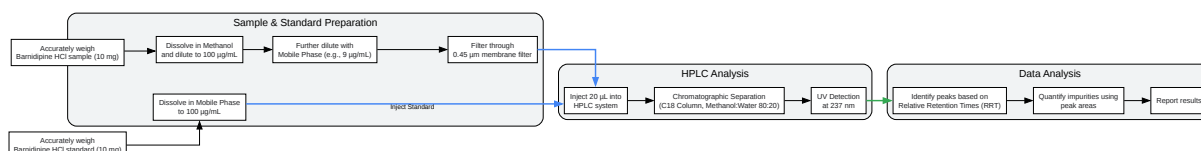
3. Method Validation Parameters (as per ICH guidelines):

The analytical method should be validated for various parameters to ensure its suitability for the intended purpose.[7] Key validation parameters include:

- Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
- Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. For barnidipine HCl, a linearity range of 3-18 µg/mL has been reported.[7][8]
- Accuracy: The closeness of test results obtained by the method to the true value. This can be assessed using recovery studies by spiking a known amount of the standard drug into the sample solution.[8]
- Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
- Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
- Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Mandatory Visualization

The following diagram illustrates the analytical workflow for the detection of barnidipine synthesis impurities.



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Analytical workflow for barnidipine impurity detection.

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